

# Sirpiglenastat Efficacy: A Comparative Analysis in Immunocompetent and Immunodeficient Murine Models

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Compound of Interest		
Compound Name:	Sirpiglenastat	
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A comprehensive review of preclinical data reveals the critical role of the immune system in the antitumor activity of **Sirpiglenastat** (DRP-104), a novel glutamine antagonist. Studies in syngeneic mouse models demonstrate significantly greater tumor growth inhibition in immunocompetent mice compared to their immunodeficient counterparts, highlighting the compound's dual mechanism of action: direct tumor cell metabolic disruption and robust immune system activation.

Sirpiglenastat is a prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed to be preferentially activated within the tumor microenvironment.[1] [2] By inhibiting multiple enzymes involved in glutamine metabolism, Sirpiglenastat disrupts cancer cell anabolism and proliferation.[3][4] Concurrently, it remodels the tumor microenvironment by stimulating both innate and adaptive immune responses.[1] This guide provides a detailed comparison of Sirpiglenastat's efficacy in preclinical models with and without a functional immune system, supported by experimental data and protocols.

## **Quantitative Efficacy Comparison**

The antitumor efficacy of **Sirpiglenastat** was evaluated in various murine tumor models, with key experiments directly comparing its effects in immunocompetent and immunodeficient mice. The data consistently shows a marked reduction in efficacy in the absence of a complete immune system, underscoring the importance of its immunomodulatory effects.

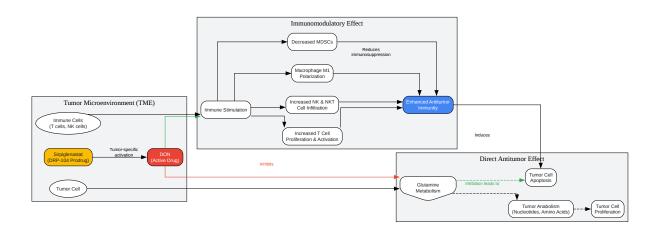


Mouse Model	Immune Status	Tumor Model	Treatmen t	Key Efficacy Metric	Result	Referenc e
BALB/c	Immunoco mpetent	CT26 (Colon Carcinoma )	Sirpiglenas tat (0.5 mg/kg)	Tumor Growth Inhibition (TGI) at Day 14	88.1%	
BALB/c nude	Immunodef icient	CT26 (Colon Carcinoma )	Sirpiglenas tat (0.5 mg/kg)	Tumor Growth Inhibition (TGI) at Day 14	68.4%	
C57BL/6	Immunoco mpetent (Wild Type)	MC38 (Colon Adenocarci noma)	Sirpiglenas tat (0.5 mg/kg)	Tumor Growth Inhibition (TGI)	Significant TGI (96% to 101% at doses from 0.5 to 1.4 mg/kg)	
C57BL/6	Immunoco mpetent (CD8+ cell depleted)	MC38 (Colon Adenocarci noma)	Sirpiglenas tat (0.5 mg/kg)	Antitumor Efficacy	Significantl y decreased	_
C57BL/6	Immunoco mpetent (NK cell depleted)	MC38 (Colon Adenocarci noma)	Sirpiglenas tat (0.5 mg/kg)	Antitumor Efficacy	Significantl y decreased	_
C57BL/6	Immunoco mpetent (CD4+ cell depleted)	MC38 (Colon Adenocarci noma)	Sirpiglenas tat (0.5 mg/kg)	Antitumor Efficacy	Enhanced	

# **Mechanism of Action: A Dual Approach**



**Sirpiglenastat**'s efficacy is rooted in its two-pronged attack on cancer. It directly targets the metabolic vulnerability of tumor cells dependent on glutamine and simultaneously invigorates the host's immune system to recognize and eliminate cancer cells.



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Caption: Dual mechanism of Sirpiglenastat.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the key experiments comparing **Sirpiglenastat**'s



efficacy.

### In Vivo Tumor Growth Studies

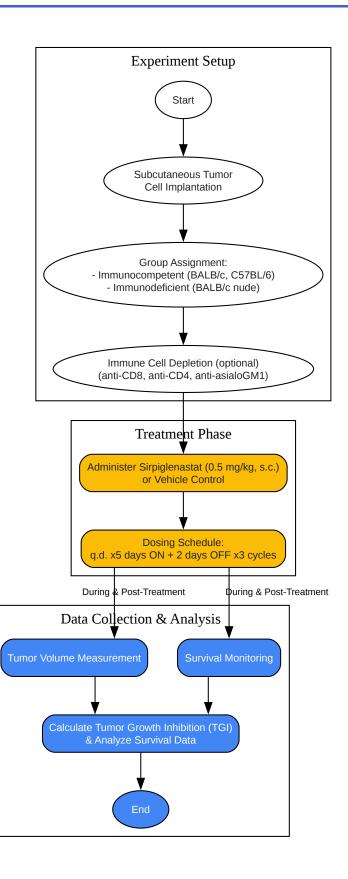
- Animal Models:
  - Immunocompetent: BALB/c and C57BL/6 mice.
  - Immunodeficient: BALB/c nude mice (lacking mature T cells).
- Tumor Cell Lines and Implantation:
  - CT26 (murine colon carcinoma) cells were used for BALB/c models.
  - MC38 (murine colon adenocarcinoma) cells were used for C57BL/6 models.
  - Tumor cells were inoculated subcutaneously into the flank of the mice.
- Treatment Regimen:
  - Sirpiglenastat (DRP-104) was administered subcutaneously at a dose of 0.5 mg/kg.
  - The dosing schedule was once daily for five consecutive days, followed by a two-day break, for three cycles (q.d. x5 days ON + 2 days OFF x3 cycles).
  - Control groups received a vehicle solution.
- Efficacy Assessment:
  - Tumor volume was measured regularly using calipers.
  - Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
  - Survival was monitored, with the endpoint defined as the date when tumor volume reached a predetermined size (e.g., 2000 mm³).

## **Immune Cell Depletion Studies**



- Animal Model: MC38 tumor-bearing C57BL/6 mice.
- Depletion Antibodies:
  - CD8+ T cells were depleted using an anti-CD8α antibody.
  - NK cells were depleted using an anti-asialoGM1 antibody.
  - CD4+ T cells were depleted using an anti-CD4 antibody.
- Procedure:
  - Mice were treated with the respective depleting antibodies prior to and during the treatment with Sirpiglenastat.
  - Immune cell depletion was confirmed by methods such as flow cytometry.
- Analysis: The antitumor activity of Sirpiglenastat was assessed in these immune-cell-depleted mice and compared to non-depleted, Sirpiglenastat-treated mice to determine the contribution of each immune cell subset to the drug's efficacy.





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Caption: In vivo efficacy study workflow.



## Conclusion

The preclinical evidence strongly indicates that the antitumor efficacy of **Sirpiglenastat** is significantly dependent on a functional immune system. While it exhibits direct cytotoxic effects on cancer cells by disrupting glutamine metabolism, its ability to stimulate a robust anti-tumor immune response is a critical component of its therapeutic effect. The reduced efficacy in immunodeficient mice and in mice depleted of key immune effector cells like CD8+ T cells and NK cells, confirms the essential contribution of the immune system to **Sirpiglenastat**'s mechanism of action. These findings provide a strong rationale for the clinical development of **Sirpiglenastat**, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors, to leverage its dual-action capabilities.

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